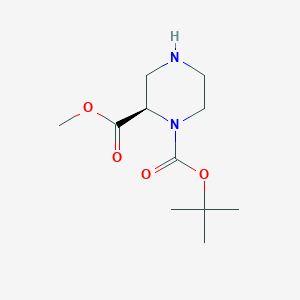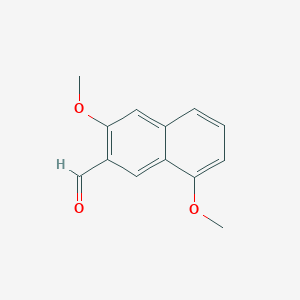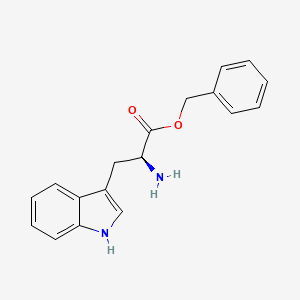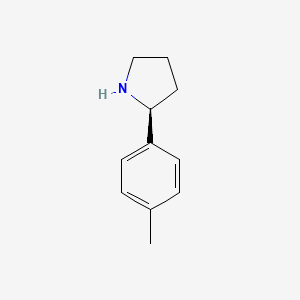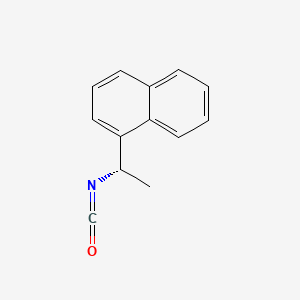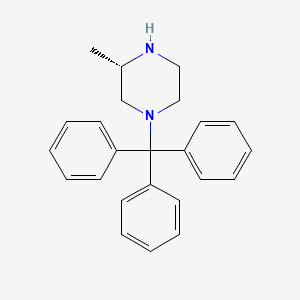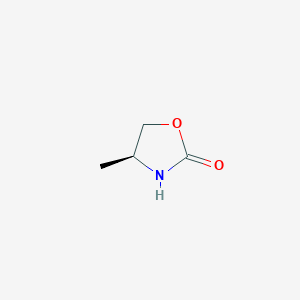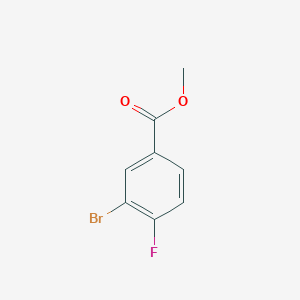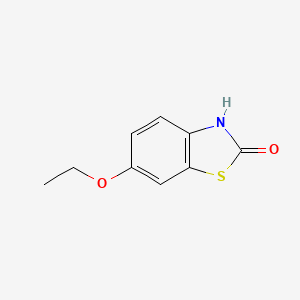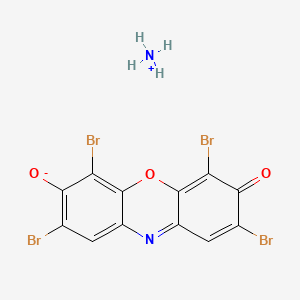
Resorcine blue
説明
Resorcine Blue is a dark brown powder that appears as lustrous dark-violet crystalline scales . It is soluble in alcohol, ether, acetone, phenol, and glacial acetic acid . It is commonly used as an indicator in analytical chemistry .
Chemical Reactions Analysis
Resorcinol, a related compound, undergoes a 1H+ 1e oxidation at pH < pKa1 and a 1e oxidation at pH > pKa2 to form radicals . These radicals then readily react to form dimers/polymers deposited on the electrode surface .
Physical And Chemical Properties Analysis
Resorcine Blue is a dark brown powder that appears as lustrous dark-violet crystalline scales . It is soluble in alcohol, ether, acetone, phenol, and glacial acetic acid . It is insoluble in water .
科学的研究の応用
Electrocatalysis and Nanoparticle Production
- Tetraviologen Calix[4]resorcine in Electrochemistry : Tetraviologen calix[4]resorcine is utilized as a mediator for the electrochemical reduction of [PdCl4]2–. This process leads to the formation of palladium metal nanoparticles, with sizes ranging from 160 to 850 nm. Such applications are significant in the field of electrocatalysis and nanoparticle production (Yanilkin et al., 2014).
Cell Viability and Toxicity Studies
- Alamar Blue (Resazurin) for Cell Viability : Alamar Blue, known as resazurin, is a vital tool for assessing cell viability and cytotoxicity. Its reduction produces resorufin (pink and highly fluorescent), which is further reduced to hydroresorufin (non-colored and non-fluorescent). This test has applications in monitoring bacterial and yeast contamination, semen quality, and cell proliferation studies (O'Brien et al., 2000).
Chemistry of Hexameric Encapsulation Complexes
- Hexameric Resorcin[4]arenes : Research on hexameric resorcin[4]arenes and pyrogallol[4]arenes has applications in understanding the behavior of molecules in small spaces. These studies could lead to practical applications in areas like catalysis or molecular transport (Avram et al., 2011).
Fluorescence Receptors and Sensing
- Resorcin[4]arene Cavitands : These are used as fluorescence receptors for detecting ammonium cations. Upon complexation with alkyltrimethylammonium salts, a significant blue shift in fluorescence spectra is observed, which is detectable even with the naked eye (Kubo et al., 2010).
Environmental Applications
Adsorption of Dyes : Calcined alluvium from agricultural streams has been studied for its potential as an adsorbent for removing cationic dyes like methylene blue from aqueous media. Such materials could be instrumental in environmental cleaning and wastewater treatment (Foroutan et al., 2020).
Diatomite for Dye Removal : Diatomite, both calcined and raw, has been evaluated for its effectiveness in removing various dyes, including methylene blue, from aqueous solutions. This research is significant for understanding the removal of dyes and contaminants from water sources (Khraisheh et al., 2005).
Biomedical Research
Resveratrol in Regenerative Medicine : Resveratrol (RES), found in the skins of blueberries and red grapes, has regenerative properties including anti-aging, anti-inflammatory, and antioxidative effects. It has been researched for its potential in treating various pathophysiological conditions (Stokes & Mishra, 2015).
Resorcinic Acid's Antibacterial Activity : The synthesis and antibacterial potential of resorcinic acid, particularly against Staphylococcus aureus, is a crucial area of study in the search for new antibiotic compounds (Budiana & Yuliani, 2020).
Safety And Hazards
特性
IUPAC Name |
azanium;2,4,6,8-tetrabromo-7-oxophenoxazin-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br4NO3.H3N/c13-3-1-5-11(7(15)9(3)18)20-12-6(17-5)2-4(14)10(19)8(12)16;/h1-2,18H;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPQQBZXXZWDPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)[O-])Br)OC3=C(C(=O)C(=CC3=N2)Br)Br.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Resorcine blue is a dark brown powder. Lustrous dark-violet crystalline scales. Soluble in alcohol, ether, acetone, phenol and glacial acetic acid. Used as an indicator in analytical chemistry. | |
| Record name | RESORCINE BLUE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20988 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |
| Record name | RESORCINE BLUE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20988 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Resorcine blue | |
CAS RN |
87495-30-5, 1787-53-7 | |
| Record name | RESORCINE BLUE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20988 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Resorcine blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087495305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorcine blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RESORCINE BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC2JW3B998 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



